2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C31H46N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used . One common approach involves the use of enamino ketones as building blocks, which are heated under reflux in pyridine to form the desired pyrido[1,2-a]benzimidazole scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or nucleic acids, potentially inhibiting or modulating their function . This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity and use in central nervous system disorders.
Imidazo[4,5-c]pyridine: Used as proton pump inhibitors and aromatase inhibitors.
Benzimidazole derivatives: Widely used in medicinal chemistry for their anticancer, antibacterial, and anti-inflammatory activities.
Uniqueness
2-Ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of a pyrido[1,2-a]benzimidazole scaffold with a long hexadecylamino chain. This structural feature may enhance its lipophilicity and membrane permeability, potentially improving its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C31H46N4 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-ethyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C31H46N4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-20-23-33-30-26(5-2)25(3)27(24-32)31-34-28-21-18-19-22-29(28)35(30)31/h18-19,21-22,33H,4-17,20,23H2,1-3H3 |
InChI Key |
AYLGPOOHNXWBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC |
Origin of Product |
United States |
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